Zirconium dinitrate oxide hydrate

Catalog No.
S1510319
CAS No.
14985-18-3
M.F
H2N2O8Zr
M. Wt
249.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zirconium dinitrate oxide hydrate

CAS Number

14985-18-3

Product Name

Zirconium dinitrate oxide hydrate

IUPAC Name

oxozirconium(2+);dinitrate;hydrate

Molecular Formula

H2N2O8Zr

Molecular Weight

249.25 g/mol

InChI

InChI=1S/2NO3.H2O.O.Zr/c2*2-1(3)4;;;/h;;1H2;;/q2*-1;;;+2

InChI Key

BGMQNYCWALSARE-UHFFFAOYSA-N

SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O=[Zr+2]

Canonical SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O=[Zr+2]

Precursor for Thin Film and Catalyst Materials

  • Lead Zirconium Titanate (PZT) Thin Films: Zirconium dinitrate oxide hydrate serves as a precursor for producing PZT thin films through various deposition techniques like spin coating and sol-gel processing. PZT is a ferroelectric material with diverse applications in electronics, including non-volatile memory devices and piezoelectric sensors [].
  • Mixed Oxide Catalysts: This compound can be used to prepare mixed oxide catalysts, such as cerium oxide/zirconium oxide (CeO2/ZrO2) catalysts. These catalysts exhibit efficient performance in various reactions, including oxidation, reforming, and water-gas shift reactions [, ].

Potential Applications in Other Fields

Zirconium dinitrate oxide hydrate is also being explored for potential applications in other research areas, including:

  • Synthesis of Zirconia Nanoparticles: This compound can be used as a starting material for the synthesis of zirconia (ZrO2) nanoparticles through various methods like hydrothermal synthesis and sol-gel processing. Zirconia nanoparticles find applications in various fields, including ceramics, fuel cells, and sensors [].
  • Medicinal Chemistry: Preliminary studies suggest the potential use of zirconium dinitrate oxide hydrate in the development of antitumor drugs and radiopharmaceuticals. However, further research is needed to validate these findings and understand the underlying mechanisms.

Zirconium dinitrate oxide hydrate is an inorganic compound with the chemical formula H2N2O8Zr\text{H}_2\text{N}_2\text{O}_8\text{Zr} and a CAS number of 14985-18-3. It appears as a white, odorless crystalline solid. This compound is notable for its oxidizing properties and is classified as a hazardous material due to its potential to cause fire when in contact with combustible substances .

, primarily involving its nitrate and oxide components. It can undergo hydrolysis in aqueous solutions, leading to the formation of zirconium hydroxides and nitrates. The presence of water can also facilitate the conversion of zirconium dinitrate oxide hydrate into zirconium oxynitrate under specific conditions:

Zr NO3 2nH2O+H2OZr OH 2+2HNO3\text{Zr NO}_3\text{ }_2\cdot \text{nH}_2\text{O}+\text{H}_2\text{O}\rightarrow \text{Zr OH }_2+2\text{HNO}_3

This reaction showcases its ability to release nitric acid when hydrolyzed .

Zirconium dinitrate oxide hydrate can be synthesized through several methods:

  • Direct Reaction: Combining zirconium oxide with nitric acid under controlled conditions can yield zirconium dinitrate oxide hydrate.
  • Precipitation Method: Dissolving zirconium salts in a nitrate solution followed by precipitation through pH adjustment.
  • Hydrothermal Synthesis: Utilizing high-pressure and high-temperature conditions to facilitate the formation of this compound from zirconium precursors.

These methods allow for the control of particle size and morphology, which are crucial for its applications .

Zirconium dinitrate oxide hydrate has several applications:

  • Precursor for Ferroelectric Materials: It is used in the production of lead zirconate titanate thin films, which are essential in electronic devices .
  • Catalyst Support: It serves as a precursor for mixed oxide catalysts, particularly cerium-zirconium oxides, which are important in catalytic converters and other chemical processes .
  • Biomedical

Interaction studies involving zirconium dinitrate oxide hydrate focus on its reactivity with various substrates and biological molecules. Its oxidizing nature suggests that it may interact with organic compounds, potentially leading to oxidative stress in biological systems. Further research is needed to fully understand these interactions and their implications for safety and efficacy in applications .

Several compounds are similar to zirconium dinitrate oxide hydrate, notably due to their zirconium content or nitrate groups. The following table highlights these compounds and their unique characteristics:

Compound NameChemical FormulaUnique Characteristics
Zirconium(IV) OxynitrateZrO2 NO3)2\text{ZrO}_2\text{ NO}_3)_2Used as an oxidizing agent; forms stable complexes
Zirconyl NitrateZrO NO3)2\text{ZrO NO}_3)_2Commonly used in ceramics; provides unique thermal properties
Zirconium DioxideZrO2\text{ZrO}_2Widely used in dental applications; exhibits high stability

Zirconium dinitrate oxide hydrate stands out due to its specific hydration state and oxidizing properties, making it particularly suitable for specialized applications in materials science and catalysis .

Hydrothermal Precipitation Routes Using Zirconyl Nitrate Precursors

Hydrothermal synthesis leverages high-pressure and temperature conditions to precipitate crystalline ZrO₂ from zirconyl nitrate solutions. A study by Krishnamurthy et al. demonstrated that ultrasound-assisted hydrothermal precipitation at 80–100°C produces monoclinic ZrO₂ nanoparticles with sizes between 8–15 nm. The reaction mechanism involves hydrolysis of ZrO(NO₃)₂·xH₂O in alkaline media:

$$
\text{ZrO(NO₃)₂} + 2\text{OH}^- \rightarrow \text{ZrO(OH)₂} + 2\text{NO₃}^-
$$

Subsequent calcination at 500–800°C induces phase transformation to tetragonal or monoclinic ZrO₂, depending on the precursor concentration and aging time. For instance, hydrothermal treatment of ZrOCl₂·8H₂O at 160°C yields tetragonal-phase nanoparticles with a bandgap of 4.8–5.1 eV, suitable for UV absorption applications.

Table 1: Hydrothermal Synthesis Parameters and Outcomes

PrecursorTemperature (°C)PhaseParticle Size (nm)Bandgap (eV)
ZrO(NO₃)₂·2H₂O160Tetragonal10–155.1
ZrOCl₂·8H₂O130Cubic8–124.8
ZrO(NO₃)₂ + Y(NO₃)₃200Yttria-ZrO₂20–304.9

Sol-Gel Combustion Techniques with Glycine Fuel Systems

Solution combustion synthesis (SCS) using glycine as a fuel enables rapid, energy-efficient production of nanocrystalline ZrO₂. In this exothermic process, zirconyl nitrate reacts with glycine (C₂H₅NO₂) at stoichiometric ratios, generating porous powders. Wang et al. optimized the glycine-to-nitrate ratio (G/N) for yttria-stabilized ZrO₂ (YSZ), finding that 80% stoichiometric glycine yields powders with 13.47 m²/g surface area and 0.027 S/cm ionic conductivity at 800°C. The combustion reaction follows:

$$
\text{ZrO(NO₃)₂} + \text{C₂H₅NO₂} \rightarrow \text{ZrO₂} + \text{CO₂} + \text{H₂O} + \text{N₂}
$$

Excess glycine (G/N > 1) promotes reducing conditions, forming metallic impurities, while deficiency (G/N < 1) results in incomplete combustion and residual carbon.

Reverse Microemulsion Approaches for Controlled Nanoparticle Formation

Reverse microemulsions confine zirconyl nitrate hydrolysis within nanoscale water droplets, enabling precise size control. Tai et al. synthesized spherical hydrous ZrO₂ nanoparticles (7–15 nm) using a CTAB/hexanol/water system at 60°C. The surfactant-stabilized droplets act as nano-reactors, limiting particle growth via Ostwald ripening. Post-calcination at 600°C converts amorphous hydrous ZrO₂ to tetragonal-phase crystals with 50–100 nm aggregates.

Figure 1: TEM image of ZrO₂ nanoparticles synthesized via reverse microemulsion (scale bar: 50 nm).

Peroxo-Citrate Complexation Strategies for Doped Ceramic Powders

Peroxo-citrate methods enhance dopant incorporation in ZrO₂ matrices. A peroxo-mediated route for Mg-Zr mixed oxides involves reacting zirconyl nitrate with hydrogen peroxide (H₂O₂) and citric acid, forming stable peroxo-citrato complexes. Thermal decomposition at 400–600°C produces mesoporous powders with 100–200 m²/g surface area, ideal for catalytic supports. For example, Cu-α-ZrP (Cu(OH)₂Zr(HPO₄)₂·2H₂O) synthesized hydrothermally exhibits exceptional lubrication properties, increasing grease load capacity from 353 N to 1235 N.

Zirconium dinitrate oxide hydrate functions as a highly effective Lewis acid catalyst in the synthesis of various heterocyclic compounds [9] [10]. The compound demonstrates remarkable water tolerance, making it particularly valuable for reactions conducted in aqueous or mixed aqueous-organic media [9]. Research has established that zirconium nitrate catalysts exhibit superior performance compared to traditional Lewis acids in heterocyclic synthesis due to their unique coordination properties and stability under hydrolytic conditions [10].

The Lewis acid character of zirconium dinitrate oxide hydrate arises from the electron-deficient zirconium center, which readily coordinates with electron-rich heteroatoms in organic substrates [15]. Studies have demonstrated that the compound catalyzes the formation of nitrogen-containing heterocycles through coordination activation of carbonyl groups and subsequent cyclization reactions [9] [10]. The catalyst shows particular efficacy in promoting condensation reactions between amino compounds and carbonyl-containing substrates, leading to the formation of complex heterocyclic frameworks [10].

Comparative studies reveal that zirconium dinitrate oxide hydrate outperforms many conventional Lewis acids in terms of reaction efficiency and product selectivity [10]. The catalyst demonstrates exceptional tolerance to moisture and oxygen, properties that are often lacking in traditional Lewis acid systems [9]. Research findings indicate that the compound maintains its catalytic activity even in the presence of coordinating solvents and competing nucleophiles [10].

Substrate TypeProduct ClassYield Range (%)Reaction TimeReference
Isatin derivativesPyrrolyl-indolinones83-9145-130 min [10]
Indeno-quinoxalin-onesPyrrolyl-indeno-quinoxalines83-9145-130 min [10]
Amino acidsHeterocyclic frameworks78-9145-480 min [10]

Aqueous Media Cyclization Reactions for Quinolinone Derivatives

Zirconium dinitrate oxide hydrate demonstrates exceptional performance in aqueous media cyclization reactions, particularly for the synthesis of quinolinone derivatives [9] [10]. The water-tolerant nature of this Lewis acid catalyst enables efficient transformations in environmentally benign solvents, addressing the limitations of conventional Lewis acids that typically require anhydrous conditions [9].

Research has established that the catalyst promotes cyclization reactions through a mechanism involving coordination of the zirconium center to carbonyl oxygen atoms, thereby activating these groups toward nucleophilic attack [10]. In aqueous ethanol mixtures, the catalyst demonstrates optimal activity, with ethanol-water ratios of 3:1 providing the best balance between substrate solubility and catalytic efficiency [10]. The aqueous environment does not diminish the Lewis acid character of zirconium dinitrate oxide hydrate, distinguishing it from moisture-sensitive catalysts [9].

Mechanistic investigations reveal that the cyclization proceeds through formation of azomethine ylide intermediates, which undergo subsequent proton transfers and dehydration to yield the final quinolinone products [10]. The catalyst facilitates these transformations by stabilizing charged intermediates and lowering activation barriers for ring closure [10]. Temperature optimization studies indicate that reactions conducted at 80 degrees Celsius provide optimal yields while maintaining reasonable reaction times [10].

The substrate scope for aqueous cyclization reactions encompasses a wide range of substituted starting materials [10]. Electron-withdrawing and electron-donating substituents on aromatic rings are well tolerated, demonstrating the broad applicability of the methodology [10]. The catalyst shows particular effectiveness with 4-hydroxyproline derivatives and various carbonyl compounds, leading to structurally diverse quinolinone products [10].

Reaction ConditionsTemperature (°C)Solvent SystemCatalyst Loading (mol%)Average Yield (%)
Optimized80Ethanol-Water (3:1)1087
Alternative60Ethanol-Water (3:1)1073
Pure aqueous80Water only1059

Mechanistic Studies on Pyrrole Functionalization Pathways

Detailed mechanistic investigations have elucidated the pathways through which zirconium dinitrate oxide hydrate catalyzes pyrrole functionalization reactions [9] [10]. The proposed mechanism involves initial coordination of the zirconium center to the carbonyl oxygen of the substrate, activating it toward nucleophilic attack by the amino acid component [10]. This coordination step is crucial for facilitating the subsequent bond-forming processes that lead to pyrrole formation [10].

The mechanism proceeds through formation of an azomethine ylide intermediate generated via decarboxylation of the amino acid component [10]. This intermediate undergoes a 1,5-proton shift to produce a more stable zwitterionic species, which then cyclizes to form the pyrrole ring system [10]. The zirconium catalyst plays a dual role by both activating the carbonyl substrate and stabilizing the charged intermediates formed during the reaction sequence [10].

Kinetic studies demonstrate that the reaction follows second-order kinetics with respect to the organic substrates, while showing first-order dependence on catalyst concentration [10]. The activation energy for the overall transformation has been determined to be significantly lower in the presence of zirconium dinitrate oxide hydrate compared to uncatalyzed reactions [10]. These findings support the proposed mechanism and highlight the importance of Lewis acid coordination in facilitating the transformation [10].

Computational studies have provided additional insights into the reaction pathway, revealing that the zirconium center adopts distorted octahedral geometry during catalysis [15]. The nitrate ligands participate in hydrogen bonding interactions that help stabilize reaction intermediates [15]. Density functional theory calculations indicate that the rate-determining step involves the cyclization of the azomethine ylide intermediate, with the zirconium catalyst lowering the activation barrier by approximately 15 kilocalories per mole [10].

Mechanistic ParameterValueExperimental MethodReference
Activation Energy Reduction15 kcal/molDFT Calculations [10]
Reaction Order (Substrate)Second-orderKinetic Analysis [10]
Reaction Order (Catalyst)First-orderKinetic Analysis [10]
Optimal Temperature80°CTemperature Screening [10]

Recyclability and Stability in Continuous Flow Systems

Zirconium dinitrate oxide hydrate exhibits remarkable recyclability and stability characteristics that make it particularly suitable for continuous flow applications [9] [10]. Recovery studies demonstrate that the catalyst can be reused for multiple reaction cycles without significant loss of activity [10]. After six consecutive reaction cycles, the catalyst maintains over 90% of its original activity, indicating excellent stability under the reaction conditions [10].

The recovery protocol involves simple filtration and washing procedures, making the catalyst separation process both efficient and cost-effective [10]. The recovered catalyst retains its original crystalline structure and chemical composition, as confirmed by spectroscopic analysis [10]. No significant decomposition or hydrolysis of the zirconium nitrate species occurs during the reaction or recovery processes [10].

Stability studies under various conditions reveal that zirconium dinitrate oxide hydrate maintains its catalytic properties across a wide temperature range [31] [35]. The compound shows resistance to thermal decomposition up to 200 degrees Celsius, well above typical reaction temperatures [33]. Long-term storage studies indicate that the catalyst remains active even after extended exposure to ambient atmospheric conditions [10].

Continuous flow reactor studies have demonstrated the potential for industrial implementation of zirconium dinitrate oxide hydrate catalysis [31]. The catalyst can be immobilized on solid supports without loss of activity, enabling its use in packed-bed reactors [31]. Flow rate optimization studies indicate that residence times of 30-60 minutes provide optimal conversion while maintaining high selectivity [31].

The stability of the catalyst in continuous flow systems stems from its resistance to leaching and mechanical degradation [31]. Unlike many homogeneous catalysts, zirconium dinitrate oxide hydrate does not suffer from significant metal leaching under typical reaction conditions [10]. This property makes it particularly attractive for pharmaceutical and fine chemical manufacturing applications where metal contamination must be minimized [31].

Cycle NumberYield (%)Activity Retention (%)Recovery Method
191100-
28998Filtration/Washing
38897Filtration/Washing
48796Filtration/Washing
58695Filtration/Washing
68593Filtration/Washing

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H272 (100%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H314 (90.48%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Corrosive

Wikipedia

Zirconyl dinitrate hydrate

Dates

Modify: 2023-08-15

Explore Compound Types